Ethyl 3-(benzylsulfanyl)-2-cyanoprop-2-enoate
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Overview
Description
Ethyl 3-(benzylsulfanyl)-2-cyanoprop-2-enoate is an organic compound that belongs to the class of esters It features a benzylsulfanyl group attached to a cyanopropenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(benzylsulfanyl)-2-cyanoprop-2-enoate typically involves the reaction of ethyl cyanoacetate with benzyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the benzylsulfanyl group is introduced to the cyanoacetate moiety. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzylsulfanyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(benzylsulfanyl)-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(benzylsulfanyl)-2-cyanoprop-2-enoate involves its interaction with molecular targets through its functional groups. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(benzylsulfanyl)methyl]-3-oxobutanoate
- [2-(benzylsulfanyl)benzylidene]imidazolones
Uniqueness
Ethyl 3-(benzylsulfanyl)-2-cyanoprop-2-enoate is unique due to its combination of a benzylsulfanyl group and a cyano group within an ester framework. This structural arrangement imparts distinct reactivity and binding properties, making it valuable for specific applications in organic synthesis and biochemical research.
Properties
CAS No. |
90280-05-0 |
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Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
ethyl 3-benzylsulfanyl-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H13NO2S/c1-2-16-13(15)12(8-14)10-17-9-11-6-4-3-5-7-11/h3-7,10H,2,9H2,1H3 |
InChI Key |
ULZGUEGHSQOBLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CSCC1=CC=CC=C1)C#N |
Origin of Product |
United States |
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